
Propan-2-yl ethenyl(ethyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl ethenyl(ethyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to an isopropyl, ethenyl, and ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinates, including propan-2-yl ethenyl(ethyl)phosphinate, can be achieved through several methods. One common approach involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a variety of electrophiles . Another method includes the use of palladium-catalyzed cross-coupling reactions between anilinium hypophosphite and aromatic electrophiles . Additionally, copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds can be employed .
Industrial Production Methods
Industrial production of phosphinates often involves large-scale reactions using readily available reagents and catalysts. The use of arynes for C-P bond construction under mild conditions is one such method that provides high yields and operational simplicity . The process typically involves the use of commercially available ligands and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl ethenyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinates to phosphines.
Substitution: Substitution reactions, such as P-arylation, can introduce aryl groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, lithium hexamethyldisilazide (LHMDS), and various electrophiles . Reaction conditions often involve low temperatures for deprotonation and mild conditions for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include arylphosphonates, arylphosphinates, and arylphosphine oxides . These products are valuable intermediates in organic synthesis and have various applications in the chemical industry.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl ethenyl(ethyl)phosphinate has several scientific research applications:
Wirkmechanismus
The mechanism of action of propan-2-yl ethenyl(ethyl)phosphinate involves its interaction with molecular targets through the formation of phosphinate esters. These esters can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes . The compound’s bioisosteric properties allow it to interact with various biological pathways, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to propan-2-yl ethenyl(ethyl)phosphinate include:
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Uniqueness
This compound is unique due to its specific combination of isopropyl, ethenyl, and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
88093-32-7 |
|---|---|
Molekularformel |
C7H15O2P |
Molekulargewicht |
162.17 g/mol |
IUPAC-Name |
2-[ethenyl(ethyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H15O2P/c1-5-10(8,6-2)9-7(3)4/h5,7H,1,6H2,2-4H3 |
InChI-Schlüssel |
WRMPJZQYVSITGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(C=C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
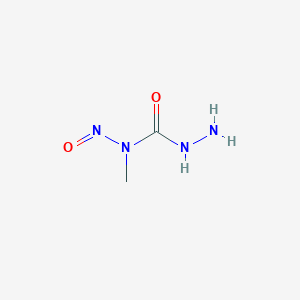

![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)
![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)

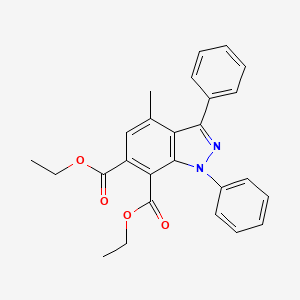
![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)
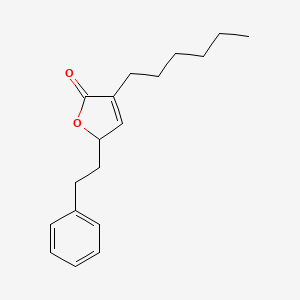
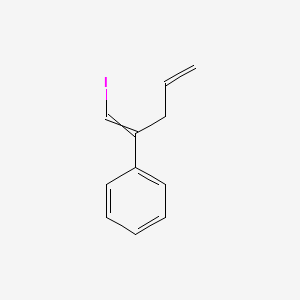
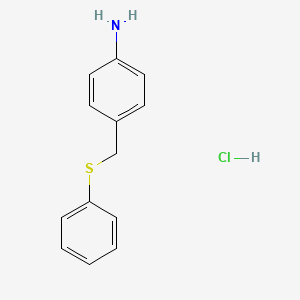
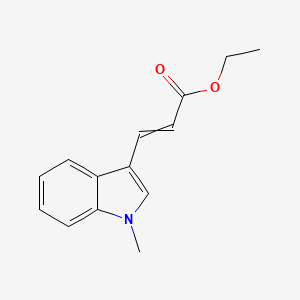
![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)
